1-(2-Fluoropropyl)piperidin-4-amine hydrochloride chemical properties
1-(2-Fluoropropyl)piperidin-4-amine hydrochloride chemical properties
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride , a specialized building block used to modulate basicity and metabolic stability in drug discovery.
CAS Registry Number: 1315499-89-8 Chemical Class: Fluorinated Heterocycle / Diamine Primary Application: Medicinal Chemistry Building Block (Lead Optimization)
Executive Summary
1-(2-Fluoropropyl)piperidin-4-amine hydrochloride is a functionalized piperidine derivative characterized by a secondary alkyl fluoride moiety beta to the piperidine nitrogen. This structural motif is strategically employed in "fluorine scans" during lead optimization to lower the pKa of the tertiary amine (via the inductive electron-withdrawing effect of fluorine) without significantly altering steric bulk. This modification is a proven strategy for improving membrane permeability, reducing hERG channel affinity, and blocking metabolic soft spots.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-fluoropropyl)piperidin-4-amine hydrochloride |
| Common Name | 4-Amino-1-(2-fluoropropyl)piperidine HCl |
| CAS Number | 1315499-89-8 |
| Molecular Formula | C₈H₁₇FN₂[1][2][3][4][5] · xHCl (Typically supplied as mono- or dihydrochloride) |
| Molecular Weight | 160.23 g/mol (Free Base) / 196.69 g/mol (Mono-HCl) |
| SMILES | CC(F)CN1CCC(N)CC1.Cl |
Key Physicochemical Constants
Note: Values below include experimentally derived data from structural analogs where direct experimental data is proprietary.
| Parameter | Value / Range | Contextual Significance |
| pKa₁ (Ring N) | ~8.3 – 8.6 (Predicted) | Significantly lower than N-propylpiperidine (~10.5) due to β-fluorine inductive effect (-I). |
| pKa₂ (Exocyclic N) | ~9.8 – 10.2 (Predicted) | The primary amine remains the most basic site in this molecule. |
| LogP (Free Base) | ~0.6 | Moderate lipophilicity suitable for CNS and peripheral targets. |
| Hygroscopicity | High | As a hydrochloride salt of a diamine, the solid is prone to absorbing atmospheric moisture. |
| Solubility | >50 mg/mL (Water) | Highly soluble in aqueous media and DMSO; sparingly soluble in non-polar solvents (DCM, Hexane). |
Synthetic Methodology
The synthesis of 1-(2-Fluoropropyl)piperidin-4-amine requires careful control to prevent elimination of the fluorine atom (forming the allyl impurity) or over-alkylation.
Primary Synthetic Route: Reductive Alkylation & Deprotection
This route is preferred for its scalability and avoidance of highly toxic fluorinating reagents in the final step.
Step 1: N-Alkylation Commercially available 4-(Boc-amino)piperidine is alkylated with 1-bromo-2-fluoropropane .
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Reagents: K₂CO₃, Acetonitrile (ACN), Reflux.
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Critical Control: Temperature must be kept <80°C to minimize E2 elimination of the 2-fluoropropyl halide to propene.
Step 2: Boc-Deprotection The intermediate is treated with anhydrous acid.
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Reagents: 4M HCl in Dioxane or TFA/DCM.
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Purification: Recrystallization from EtOH/Et₂O to yield the hydrochloride salt.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes.
Figure 1: Synthetic pathway for CAS 1315499-89-8 highlighting the critical alkylation step and impurity risks.[4]
Analytical Characterization
To validate the identity of this compound, researchers must look for specific diagnostic signals that confirm the presence of the fluorine atom and the integrity of the propyl chain.
Nuclear Magnetic Resonance (NMR)
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¹⁹F NMR: A distinct multiplet around -175 to -185 ppm (decoupled) is characteristic of a secondary alkyl fluoride. If proton-coupled, it will show extensive splitting (geminal H-F coupling ~48 Hz, vicinal H-F coupling ~25 Hz).
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¹H NMR (D₂O):
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δ ~4.8-5.0 ppm (dm): The proton on the chiral center (CH F) appears as a wide doublet of multiplets due to the large geminal J_HF coupling (~48 Hz).
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δ ~1.3 ppm (dd): The terminal methyl group (CH₃) appears as a doublet of doublets, coupled to the methine proton and the fluorine atom.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Molecular Ion: [M+H]⁺ = 161.1 m/z.
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Fragmentation: Loss of HF (M-20) is a common fragmentation pathway in source, often showing a peak at 141.1 m/z.
Applications in Drug Discovery
This molecule is not merely a linker; it is a "functional probe" used to solve specific medicinal chemistry problems.
The "Fluorine Effect" on Basicity
In piperidine-based drugs, a highly basic nitrogen (pKa > 10) often leads to:
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Phospholipidosis: Accumulation in lysosomes.
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hERG Channel Blockade: Increased risk of QT prolongation (cardiotoxicity).
By introducing the fluorine atom at the β-position (2-fluoropropyl), the pKa of the piperidine nitrogen is lowered by approximately 1.5 to 2.0 log units due to the electron-withdrawing inductive effect (-I). This brings the pKa closer to physiological pH (7.4), increasing the fraction of the uncharged species capable of permeating cell membranes.
Bioisosterism
The 2-fluoropropyl group acts as a bioisostere for:
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n-Propyl group: Similar steric volume but different electronics.
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2-Hydroxypropyl group: Similar polarity but without the hydrogen bond donor (OH), potentially improving permeability.
Mechanistic Diagram: pKa Modulation
Figure 2: Comparison of ionization states showing how the 2-fluoropropyl modification improves drug-like properties.
Handling & Stability Protocols
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Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic.
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Solution Stability: Aqueous solutions are stable at neutral/acidic pH. Avoid heating in strong base (pH > 12), which may trigger HF elimination to form the allyl derivative.
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Stereochemistry: The commercially available CAS 1315499-89-8 is typically a racemate . If a specific enantiomer (R or S) is required for binding affinity, chiral HPLC separation or asymmetric synthesis (using chiral propylene oxide) is necessary.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1315499-89-8. Retrieved from [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Demonstrates the pKa lowering effect of beta-fluorine). Retrieved from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Comprehensive review of fluorine's role in lipophilicity and metabolic stability). Retrieved from [Link]
Sources
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- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
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